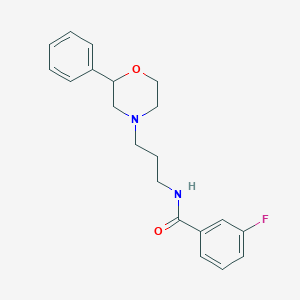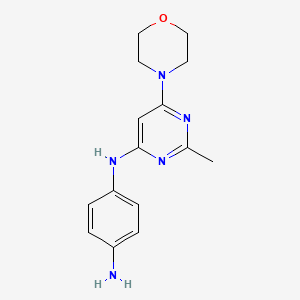
3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluoro group, a phenylmorpholino group, and a benzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the phenylmorpholino intermediate: This step involves the reaction of morpholine with a phenyl-containing reagent under specific conditions to form the phenylmorpholino intermediate.
Introduction of the fluoro group: The fluoro group is introduced through a fluorination reaction, which may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Coupling with benzamide: The final step involves the coupling of the phenylmorpholino intermediate with a benzamide derivative under appropriate reaction conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound may undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for the treatment of specific diseases.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can be compared with other similar compounds, such as:
2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide: This compound has a similar structure but with a different position of the fluoro group.
N-(3-(2-phenylmorpholino)propyl)benzamide: This compound lacks the fluoro group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-9-4-8-17(14-18)20(24)22-10-5-11-23-12-13-25-19(15-23)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDYFIVVVNZXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2437119.png)
![2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide](/img/structure/B2437122.png)


![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide](/img/structure/B2437125.png)





![2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine](/img/structure/B2437136.png)
